molecular formula C10H14N2 B2785932 N-[1-(pyridin-2-yl)ethyl]cyclopropanamine CAS No. 867008-55-7

N-[1-(pyridin-2-yl)ethyl]cyclopropanamine

Cat. No. B2785932
Key on ui cas rn: 867008-55-7
M. Wt: 162.236
InChI Key: BPKDBQRPWTWGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08173682B2

Procedure details

A mixture of 2-acetylpyridine (250 mg, 2.06 mmol), cyclopropylamine (111 mg, 1.94 mmol), anhyd tetrahydrofuran (15 mL) and acetic acid (1.5 mL) is stirred at room temperature for 10 min. MP-cyanoborohydride (1.2 g, 2.82 mmol) is added and the mixture is stirred overnight. The reaction is filtered through a Varian mega bond elut SCX and the resin washed with methanol (20 mL). The resin is then washed with 7 N methanolic ammonia (60 mL) and the eluent is evaporated. The residue is purified by chromatography on an ISCO Redisep 10 g cartridge eluting with ethyl acetate to afford cyclopropyl(1-pyridin-2-yl)ethylamine (245 mg, 73% yield) as oil. A hydrochloride salt is prepared by dissolving the amine (50 mg, 0.308 mmol) in methanol (2 mL), adding 1 M ethereal hydrochloric acid (0.8 mL), some methanol is removed, more ether added and the hydrochloride salt is collected by filtration (50 mg, 69% yield as gray solid). RT=1.69 min; MS 163 (M+1); 1H NMR (δ, ppm): 9.5 (2H, br s), 8.69 (1H, d), 7.94 (1H, dd), 7.69 (1H, d), 7.47 (1H, m), 4.59 (1H, q), 1.58 (3H, d), 0.6-0.96 (4H, m).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
111 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
cyanoborohydride
Quantity
1.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)(=O)[CH3:2].[CH:10]1([NH2:13])[CH2:12][CH2:11]1.O1CCCC1.C([BH3-])#N>C(O)(=O)C>[CH:10]1([NH:13][CH:1]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=2)[CH3:2])[CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Name
Quantity
111 mg
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
cyanoborohydride
Quantity
1.2 g
Type
reactant
Smiles
C(#N)[BH3-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction is filtered through a Varian mega bond elut SCX
WASH
Type
WASH
Details
the resin washed with methanol (20 mL)
WASH
Type
WASH
Details
The resin is then washed with 7 N methanolic ammonia (60 mL)
CUSTOM
Type
CUSTOM
Details
the eluent is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on an ISCO Redisep 10 g cartridge
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(CC1)NC(C)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 245 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.